molecular formula C20H28N4O3 B2964405 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one CAS No. 897735-56-7

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one

Numéro de catalogue: B2964405
Numéro CAS: 897735-56-7
Poids moléculaire: 372.469
Clé InChI: OUNGZAROXGTCKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one (CAS: 897735-56-7) is a pyridinone derivative with a molecular formula of C₂₀H₂₈N₄O₃ and a molecular weight of 372.5 g/mol . Its structure features:

  • A pyridin-2(1H)-one core substituted with a hydroxy group at position 4 and a methyl group at position 4.
  • A 2-methoxyethyl chain at position 1.
  • A bis-aryl/piperazinylmethyl group at position 3, comprising a pyridin-2-yl ring and a 4-methylpiperazine moiety.

Propriétés

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-15-14-17(25)18(20(26)24(15)12-13-27-3)19(16-6-4-5-7-21-16)23-10-8-22(2)9-11-23/h4-7,14,19,25H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNGZAROXGTCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one is a complex organic molecule with potential therapeutic applications. Its intricate structure, which includes multiple functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives , characterized by a pyridine ring substituted with various functional groups, including hydroxy, methoxy, and piperazine moieties. The molecular formula is C20H28N4O3C_{20}H_{28}N_{4}O_{3}, with a molecular weight of approximately 372.47 g/mol . The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC20_{20}H28_{28}N4_{4}O3_{3}
Molecular Weight372.47 g/mol
StructureStructure

Sirtuin Activation

Recent studies have highlighted the compound's ability to activate Sirtuin 6 (Sirt6) , a protein involved in various cellular processes including metabolism and aging. In vitro assays demonstrated that it enhances Sirt6 deacetylation activity significantly, with activation folds exceeding 4.62 at specific concentrations (100 μM) . This suggests potential applications in metabolic disorders and age-related diseases.

Antitumor Activity

Preliminary evaluations indicate that the compound may exhibit antitumor properties. It has been shown to inhibit the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells, leading to decreased tumor growth in xenograft models . The mechanism appears to involve modulation of histone acetylation levels, which are critical for gene expression regulation.

While the exact mechanism of action remains partially elucidated, it is believed that the compound interacts with various biological targets due to its structural complexity. The following pathways are proposed:

  • Activation of Sirt6 : Enhances deacetylation activity leading to altered gene expression related to metabolism and aging.
  • Inhibition of Tumor Growth : Modulates histone acetylation impacting cancer cell proliferation.

Study 1: Sirt6 Activation

A study assessed the activation of Sirt6 by this compound using fluorometric assays. The results indicated a significant increase in Sirt6 activity compared to controls, suggesting its potential as a therapeutic agent for enhancing metabolic regulation .

Study 2: Antitumor Efficacy

In another investigation, the compound was evaluated for its effects on PDAC cells. The findings revealed that treatment led to reduced cell viability and migration, indicating its potential as an anti-cancer agent .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure Substituents at Key Positions Molecular Formula Molecular Weight (g/mol) Reference
Target Compound (CAS: 897735-56-7) Pyridin-2(1H)-one - 4-OH, 6-Me, 1-(2-methoxyethyl), 3-((4-methylpiperazinyl)(pyridin-2-yl)methyl) C₂₀H₂₈N₄O₃ 372.5
4-Hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-methylpiperazinyl)methyl)-6-methylpyridin-2(1H)-one Pyridin-2(1H)-one - 4-OH, 6-Me, 1-(2-methoxyethyl), 3-((4-methylpiperazinyl)(2-methoxyphenyl)methyl) C₂₂H₃₁N₃O₄ 401.5
1-Ethyl-3-((4-(4-fluorophenyl)piperazinyl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one Pyridin-2(1H)-one - 4-OH, 6-Me, 1-ethyl, 3-((4-(4-fluorophenyl)piperazinyl)(p-tolyl)methyl) C₂₆H₃₀FN₃O₂ 435.5
2-(4-Phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Pyrrolopyridinedione - 4-methoxy, 6-Me, piperazinyl-phenylmethyl substituent C₂₃H₂₆N₄O₄ 446.5
MK-1775 (AZD1775) Pyrazolopyrimidinone - Pyridin-2-yl, 4-methylpiperazinyl-anilino, 2-allyl substituent C₂₄H₂₇N₇O₂ 469.5

Key Observations :

Core Heterocycle: The target compound’s pyridin-2(1H)-one core differs from pyrrolopyridinediones () and pyrazolopyrimidinones (), which may alter electronic properties and binding affinity.

Substituent Effects: Replacement of the pyridin-2-yl group with a 2-methoxyphenyl () increases lipophilicity but may reduce hydrogen-bonding capacity . 4-Methylpiperazine vs. Hydroxy vs. Methoxy/Ethoxy Groups: The 4-hydroxy group in the target compound may improve solubility but increase metabolic susceptibility compared to methoxy/ethoxy derivatives () .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Compound Name / ID Biological Activity Solubility (Predicted) logP (Predicted) Key Advantages Limitations Reference
Target Compound Potential kinase inhibition (hyp.) Moderate (due to -OH) 1.8 Balanced lipophilicity and hydrogen bonding Limited metabolic stability
MK-1775 (AZD1775) Wee1 kinase inhibitor (anticancer) Low 3.2 High target specificity Poor oral bioavailability
Pyridazin-3(2H)-one derivatives () Anticancer (in vitro) Variable 2.1–3.5 Broad substituent tolerance Toxicity concerns (GI)
4H-Pyrido[1,2-a]pyrimidin-4-ones () CNS-targeted (hyp.) High 1.5 Enhanced solubility via polar substituents Limited membrane permeability

Key Observations :

Solubility vs. Permeability : The hydroxy group in the target compound improves aqueous solubility compared to MK-1775 but may reduce cell membrane permeability relative to more lipophilic analogs () .

Metabolic Stability : Ethoxy/methoxy substituents () confer higher metabolic stability than the target’s hydroxy group, which may undergo glucuronidation .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the pyridinone core followed by functionalization of the piperazinyl and pyridinyl moieties. Key steps include:

  • Nucleophilic substitution for introducing the 2-methoxyethyl group at the 1-position .
  • Mannich-type reactions or alkylation to attach the (4-methylpiperazin-1-yl)(pyridin-2-yl)methyl group at the 3-position .
  • Hydrolysis or oxidative conditions to achieve the 4-hydroxy group .
    Optimization Tips:
  • Use anhydrous solvents (e.g., DCM or THF) to minimize side reactions during alkylation .
  • Control temperature (e.g., 0–5°C for exothermic steps) to improve regioselectivity .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound and assessing purity?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar impurities; retention time and UV spectra (λ = 254 nm) confirm identity .
  • TLC : Employ silica gel plates and visualize using iodine vapor or UV light; Rf values should match reference standards .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected [M+H]+ ≈ 428 g/mol) .
  • NMR : 1H/13C NMR in DMSO-d6 or CDCl3 resolves structural features (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, pyridinyl aromatic protons at δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
  • Dose-Response Curves : Perform 8-point dilution series (e.g., 1 nM–100 µM) to assess potency (IC50/EC50) and efficacy (Emax) .
  • Comparative Analysis : Use positive controls (e.g., known kinase inhibitors) and validate results across ≥3 independent experiments .
  • Mechanistic Profiling : Combine enzymatic assays (e.g., kinase inhibition) with cell-based assays (e.g., apoptosis markers) to distinguish on-target vs. off-target effects .

Q. What strategies are recommended to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (25–60°C) for 24–72 hours; monitor via HPLC for degradation products (e.g., cleavage of methoxyethyl group) .
    • Oxidative stress : Treat with 3% H2O2 at 40°C; assess for sulfoxide or N-oxide formation .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify polymorphic transitions .
  • pH-Solubility Profile : Measure solubility in buffers (pH 1–10) to predict formulation challenges .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-methylpiperazinyl and pyridinyl moieties?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with:
    • Piperazinyl modifications : Replace 4-methyl with 4-phenyl or 4-cyclopropyl groups .
    • Pyridinyl substitutions : Introduce halogens (e.g., Cl, F) at the 3-position to enhance binding affinity .
  • Biological Testing : Screen analogs for:
    • Target binding : Surface plasmon resonance (SPR) or fluorescence polarization assays .
    • Selectivity : Profile against related targets (e.g., other kinases or GPCRs) to identify structural determinants of specificity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to visualize interactions with target active sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s pharmacokinetic properties?

Methodological Answer:

  • Validate In Silico Models : Cross-check predictions (e.g., logP, CYP450 metabolism) with experimental data from:
    • Microsomal stability assays : Use human liver microsomes to measure metabolic half-life .
    • Caco-2 permeability : Assess intestinal absorption potential .
  • Adjust QSAR Parameters : Refine computational models by incorporating experimental data (e.g., measured logP vs. predicted) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

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